![molecular formula C7H2Cl3F2NO3 B1402225 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene CAS No. 1417569-29-9](/img/structure/B1402225.png)
1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene
Overview
Description
“1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene” is a chemical compound with the molecular formula C6H3F2NO2 . It is also known as 3,4-Difluoronitrobenzene . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds has been reported . This process involves the introduction of chlorine into the raw material of benzaldehyde or a mixture of benzaldehyde and parylene for chlorination, followed by fluoridation on the chlorination product prepared with anhydrous hydrogen fluoride to obtain trifluoromethoxybenzene .Scientific Research Applications
Chemical Structure Analysis
- Two isomers of 3-nitrobenzotrifluoride, closely related to 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene, were studied for their crystal structures, suggesting possible implications for the formation of cocrystals in similar compounds (Lynch & Mcclenaghan, 2003).
Dissociative Electron Attachment Studies
- Research on halocarbon derivatives of nitro-benzene, similar to 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene, has shown electron interactions leading to the formation of transient negative ions, offering insights into electron capture mechanisms (Wnorowska, Kočišek, & Matejčík, 2014).
Synthesis and Substitution Studies
- Studies on 1-nitro-4-(pentafluorosulfanyl)benzene and its derivatives, related to 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene, highlight the methodologies for direct amination and nucleophilic aromatic substitution, crucial for understanding the chemical reactivity of similar compounds (Pastýříková et al., 2012).
Applications in Organic Synthesis
- Research into the synthesis of fluorine-containing polyetherimide using related compounds emphasizes the importance of such chemicals in the development of novel materials (Yu Xin-hai, 2010).
Spectroscopic Analysis
- Spectroscopic studies of compounds like 4-nitro-3-(trifluoromethyl)aniline, which are structurally similar to 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene, provide valuable data on vibrational, structural, and electronic properties, aiding in the understanding of molecular dynamics (Saravanan, Balachandran, & Viswanathan, 2014).
Safety and Hazards
The safety data sheet for 3,4-Difluoronitrobenzene indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist or vapors, and protective gloves, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
1,2-difluoro-4-nitro-3-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F2NO3/c8-7(9,10)16-6-4(13(14)15)2-1-3(11)5(6)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMALVNRICWFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225912 | |
Record name | Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1417569-29-9 | |
Record name | Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417569-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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